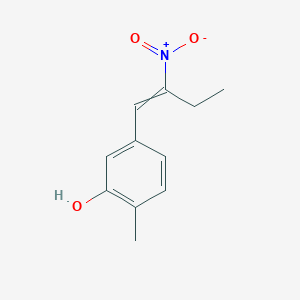

2-Methyl-5-(2-nitrobut-1-enyl)phenol

Description

2-Methyl-5-(2-nitrobut-1-enyl)phenol is a phenolic derivative characterized by a nitrobutenyl substituent at the C5 position and a methyl group at the C2 position of the aromatic ring. Phenolic compounds with nitro or alkyl substituents are often explored for antimicrobial, antioxidant, and pharmaceutical applications due to their ability to interact with biological targets via hydrogen bonding, π-π interactions, or electrophilic reactivity .

Properties

IUPAC Name |

2-methyl-5-(2-nitrobut-1-enyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-10(12(14)15)6-9-5-4-8(2)11(13)7-9/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYUDLWNNMYLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC(=C(C=C1)C)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Carvacrol (2-Methyl-5-(1-methylethyl)phenol)

Carvacrol, a natural monoterpenoid phenol, shares the 2-methyl-5-substituted phenol backbone but differs in its substituent (isopropyl group instead of nitrobutenyl). Key comparisons include:

- Bioactivity: Carvacrol exhibits broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to membrane disruption via hydrophobic interactions .

- Antioxidant Capacity: Carvacrol’s phenolic hydroxyl group contributes to radical scavenging, with reported IC50 values in DPPH assays ranging from 10–50 μM . The nitro group in 2-Methyl-5-(2-nitrobut-1-enyl)phenol could reduce antioxidant efficacy due to electron withdrawal, though this remains speculative without experimental data.

Thymol (5-Methyl-2-(propan-2-yl)phenol)

Thymol, an isomer of carvacrol, has a methyl group at C5 and isopropyl group at C2. Differences from 2-Methyl-5-(2-nitrobut-1-enyl)phenol include:

- Structural Effects on Solubility : Thymol’s lipophilic isopropyl group enhances membrane permeability, whereas the nitrobutenyl substituent may increase polarity, affecting solubility profiles.

- Pharmacological Applications : Thymol is widely used in oral antiseptics and antifungals, with MIC values of 0.03–0.12% (v/v) against C. albicans . The nitrobutenyl analog’s bioactivity profile remains unexplored but could diverge due to its unique substituent.

2-Methyl-5-(Trifluoromethyl)phenol

This synthetic phenol features a trifluoromethyl group at C4. Key contrasts include:

- Electron-Withdrawing Effects : The trifluoromethyl group is strongly electron-withdrawing, similar to the nitro group, but lacks the conjugated alkene system. This difference may influence reactivity in electrophilic substitution or redox reactions.

- Antimicrobial Potential: 2-Methyl-5-(trifluoromethyl)phenol is hypothesized to exhibit antimicrobial activity, though specific data are unavailable. Its fluorinated structure may enhance metabolic stability compared to nitrobutenyl analogs .

Phenol, 2-methyl-5-(1,2,2-trimethylcyclopentyl)

Identified in Arnebia nobilis root extracts, this compound has a bulky cyclopentyl substituent. Unlike 2-Methyl-5-(2-nitrobut-1-enyl)phenol, its bioactivity is linked to cytotoxicity against hepatocellular carcinoma (IC50 ~20–50 μM in preliminary studies), suggesting substituent size and hydrophobicity play critical roles in anticancer mechanisms .

Data Table: Comparative Analysis of Phenolic Derivatives

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.